Compound Description: This compound, denoted as "lead 1", serves as a starting point for developing novel S100A2-p53 protein-protein interaction inhibitors. [] It exhibits modest pancreatic cancer activity. [] Researchers synthesized focused libraries by modifying different moieties of this lead compound to explore structure-activity relationships and identify more potent analogs. []
Compound Description: This compound features an intramolecular N—H⋯N hydrogen bond and intermolecular C—H⋯π interactions, as revealed by its crystal structure. []
Relevance: This compound shares a significant structural resemblance with 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine. Both possess a piperazine ring with a 3-methoxyphenyl group attached through a linker. The key difference lies in the substituent on the other piperazine nitrogen and the linker type. While 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has a 2,5-dimethylphenyl sulfonyl group directly linked, this compound features a [(2,6-dimethylphenyl)aminocarbonylmethyl] group connected via a methylene bridge. This close structural similarity points towards potential shared pharmacophoric features and highlights the impact of subtle structural modifications on molecular properties. []
Compound Description: This series of compounds was designed and synthesized to explore their in vitro antibacterial activity. [] They were synthesized by constructing a 1,2,4-oxadiazole ring through the condensation of tert-butyl 4-(N-hydroxycarbamimidoyl)piperazine-1-carboxylate with various substituted benzoic acids. [] The compounds exhibited promising antibacterial activities against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), with some derivatives demonstrating superior potency compared to the reference drug, ciprofloxacin. []
Relevance: These compounds share a common structural motif with 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine, characterized by a piperazine ring substituted with a sulfonyl group and a 1,2,4-oxadiazole ring. The difference lies in the substituents on the sulfonyl group (2,5-dimethoxyphenyl vs. 2,5-dimethylphenyl) and the presence of diverse substituents on the 1,2,4-oxadiazole ring in these derivatives. This structural similarity, despite the variations, suggests a possible link in their biological activities and underscores the importance of these specific structural features for potential therapeutic applications. []
Compound Description: TMI-1 is a potent dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), specifically designed for treating Rheumatoid Arthritis (RA). [] It demonstrates nanomolar IC50 values against TACE and various MMPs in vitro, effectively inhibiting LPS-induced TNF secretion in cell-based assays and human whole blood. [] TMI-1 exhibits efficacy in preclinical models of RA, reducing clinical severity scores in both prophylactic and therapeutic settings, highlighting its potential as a novel therapeutic agent for RA. []
Relevance: Although structurally distinct from 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine, TMI-1 shares a crucial structural feature: a sulfonyl group linked to an aromatic ring, which is further substituted. This shared motif suggests that the sulfonyl group and its aromatic substituent might play a vital role in the biological activity of both compounds, despite their different core structures and therapeutic targets. [] This highlights the potential for exploring variations in this specific structural motif for developing novel compounds with distinct biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.